(2S)-2-cyclobutyl-2-hydroxyacetic acid
Description
(2S)-2-Cyclobutyl-2-hydroxyacetic acid (molecular formula: C₆H₁₀O₃) is a chiral hydroxyacetic acid derivative characterized by a cyclobutyl substituent at the α-carbon of the acetic acid backbone. Its stereochemistry at the C2 position (S-configuration) distinguishes it from enantiomeric forms, such as the (2R)-isomer . The compound’s structure includes a four-membered cyclobutyl ring, which introduces significant steric and electronic effects compared to larger or aromatic substituents. Key identifiers include:
Predicted physicochemical properties, such as collision cross-section (CCS) values, suggest moderate polarity, with CCS values ranging from 124.7–132.5 Ų depending on adduct formation .
Properties
CAS No. |
851866-88-1 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-cyclobutyl-2-hydroxyacetic acid typically involves the use of cyclobutyl derivatives and hydroxyacetic acid precursors. One common method is the reaction of cyclobutyl bromide with sodium hydroxide to form cyclobutanol, which is then oxidized to cyclobutanone. The cyclobutanone is subsequently reacted with a suitable reagent, such as sodium cyanide, to form the corresponding nitrile, which is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-cyclobutyl-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions include cyclobutyl ketones, cyclobutyl alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-2-cyclobutyl-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-cyclobutyl-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The cyclobutyl group provides steric hindrance and hydrophobic interactions, which can modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Differences :
- Cyclobutyl vs. Phenyl : The cyclobutyl group in the target compound introduces ring strain and reduced π-electron interactions compared to aromatic phenyl derivatives. This affects solubility (e.g., benzilic acid is less polar) and reactivity in stereoselective reactions .
- Chlorinated Derivatives : The electron-withdrawing Cl group in 2-chlorophenyl analogs enhances acidity (lower pKa) and may influence binding in biological systems .
2.2. Heterocyclic and Aliphatic Derivatives
Key Differences :
- Thiophene vs. Cyclobutyl: The thiophene ring provides aromaticity and electrophilic reactivity, contrasting with the non-aromatic, strained cyclobutyl group .
2.3. Stereochemical Variants
Key Differences :
- Enantiomers : The (2R)-isomer may exhibit divergent interactions in chiral environments (e.g., enzyme binding) compared to the (2S)-form .
- Functional Group Swap: Replacing the hydroxyl with an amine (as in (S)-2-amino-2-cyclobutylacetic acid) alters hydrogen-bonding capacity and pKa (amine pKa ~9 vs. hydroxyl pKa ~3) .
Biological Activity
(2S)-2-cyclobutyl-2-hydroxyacetic acid (CBAH) is a compound of significant interest in biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of CBAH, focusing on its mechanisms of action, enzyme interactions, and implications for drug development.
Chemical Structure and Properties
CBAH is characterized by a cyclobutyl group attached to a hydroxyacetic acid moiety, with a molecular formula of C_6H_{10}O_3 and a molecular weight of approximately 130.14 g/mol. The compound exists as a colorless liquid or solid depending on environmental conditions, exhibiting notable chemical reactivity due to the presence of hydroxyl and carboxylic functional groups.
Enzyme Inhibition
Research indicates that CBAH acts as an inhibitor for several enzymes, particularly indoleamine 2,3-dioxygenase (IDO), which is involved in the catabolism of tryptophan. Inhibiting IDO has potential implications for modulating immune responses and treating cancers. The hydroxyl group in CBAH facilitates hydrogen bonding with enzymes, while the cyclobutyl moiety contributes steric hindrance, influencing binding affinity and specificity.
Anti-inflammatory and Analgesic Properties
Studies suggest that CBAH may possess anti-inflammatory and analgesic properties. Its mechanism involves interactions with specific receptors that modulate biochemical pathways related to pain and inflammation. Ongoing research aims to elucidate these pathways further and explore the therapeutic potential of CBAH in inflammatory diseases.
Case Studies and Research Findings
Recent investigations into the biological activity of CBAH have yielded promising results:
- IDO Inhibition Study : A study demonstrated that CBAH effectively inhibits IDO activity in vitro, leading to increased levels of tryptophan in the system. This finding suggests potential applications in cancer therapy where modulation of the immune system is beneficial.
- Neurodegenerative Disease Applications : Preliminary research indicates that both enantiomers of CBAH may exhibit different biological activities, making them potential candidates for developing drugs targeting neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of CBAH, it is essential to compare it with structurally similar compounds. The following table summarizes key differences:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Cyclobutyl + Hydroxyacetic Acid | IDO inhibitor, anti-inflammatory potential |
| 2-Hydroxybutyric Acid | Straight-chain hydroxy acid | Limited enzyme interaction |
| Cyclobutane Carboxylic Acid | Cyclobutane derivative | Varies; less studied for specific enzyme inhibition |
Future Directions
The ongoing research into this compound is crucial for understanding its full therapeutic potential. Future studies should focus on:
- In Vivo Studies : To validate the findings from in vitro studies regarding its efficacy as an anti-inflammatory agent.
- Mechanistic Studies : To delineate the precise biochemical pathways affected by CBAH.
- Drug Development : Exploring its potential as a lead compound for new therapeutic agents targeting cancer and neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
